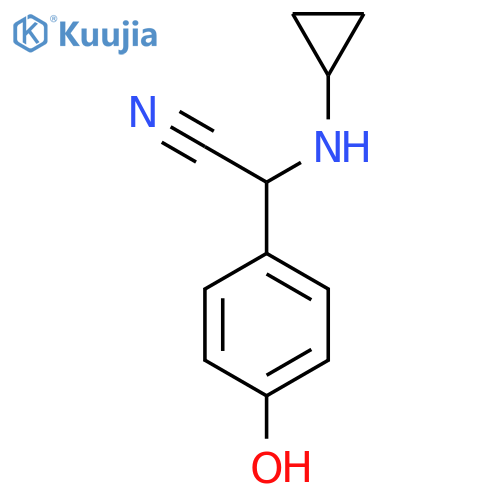

Cas no 1094379-54-0 (2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)

1094379-54-0 structure

商品名:2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile

CAS番号:1094379-54-0

MF:C11H12N2O

メガワット:188.225782394409

CID:4679774

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile

- 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile

-

- インチ: 1S/C11H12N2O/c12-7-11(13-9-3-4-9)8-1-5-10(14)6-2-8/h1-2,5-6,9,11,13-14H,3-4H2

- InChIKey: KHQPEUIPKKSMCW-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(=CC=1)C(C#N)NC1CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 233

- トポロジー分子極性表面積: 56

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756852-1g |

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile |

1094379-54-0 | 98% | 1g |

¥4686.00 | 2024-08-09 |

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

1094379-54-0 (2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量